4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-N-[(E)-(4-nitrophenyl)methylidene]aniline
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Overview
Description
(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a quinoline moiety fused with a cyclopentane ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the cyclopentane ring through cyclization reactions. The final step involves the formation of the imine linkage with the nitrophenyl group under specific conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Scientific Research Applications
(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The pathways involved include signal transduction cascades that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Cyclopentaquinoline Compounds: Molecules with variations in the cyclopentane ring or additional functional groups.
Nitrophenyl Imines: Compounds with different aromatic or aliphatic groups attached to the imine linkage.
Uniqueness
(E)-N-(4-{8-METHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-4-YL}PHENYL)-1-(4-NITROPHENYL)METHANIMINE stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23N3O2 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenyl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C26H23N3O2/c1-17-5-14-25-24(15-17)22-3-2-4-23(22)26(28-25)19-8-10-20(11-9-19)27-16-18-6-12-21(13-7-18)29(30)31/h2-3,5-16,22-23,26,28H,4H2,1H3 |
InChI Key |
VOPFGQSZFQTNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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